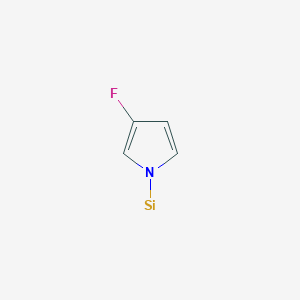

CID 78064185

Description

CID 78064185 (PubChem Compound Identifier 78064185) is a chemical compound whose structural and functional characteristics are under investigation. For instance, analytical techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) and LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) are commonly used to characterize compounds like CID fractions, including molecular weight determination and structural elucidation via collision-induced dissociation (CID) .

Properties

Molecular Formula |

C4H3FNSi |

|---|---|

Molecular Weight |

112.16 g/mol |

InChI |

InChI=1S/C4H3FNSi/c5-4-1-2-6(7)3-4/h1-3H |

InChI Key |

GEZDBUWMBKCTIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1F)[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78064185 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. This involves optimizing the reaction conditions to ensure maximum yield and purity while minimizing the production cost and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 78064185 likely participates in oxidation, reduction, and substitution reactions , similar to structurally related quinolinone derivatives . These reactions typically involve:

-

Oxidation : Formation of oxidized derivatives via electron transfer or oxygen-containing reagents.

-

Reduction : Partial or complete hydrogenation of functional groups (e.g., reduction of ketones to alcohols).

-

Substitution : Replacement of labile groups (e.g., halides or amines) with nucleophiles.

Reagents and Conditions

While specific reagents for this compound are not documented, analogous compounds in the literature demonstrate:

Reaction Monitoring and Analysis

Advanced analytical techniques are critical for characterizing this compound’s reactivity:

-

Mass Spectrometry : Enables rapid, quantitative analysis of reaction outcomes by tracking fragmentation patterns .

-

Crystallography : Provides molecular structure insights, as seen in studies of quinolinone derivatives .

-

Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .

Synthetic Efficiency and Green Chemistry

Research on similar compounds highlights trends in reaction optimization:

| Parameter | Efficient Approach | Yield | Conditions |

|---|---|---|---|

| Solvent | Water (catalyst-free) | 73–98% | Room temperature |

| Time | Accelerated via continuous flow | – | – |

| Purification | Simple filtration (no chromatography) | – | – |

Structural Similarity and Reactivity

This compound’s reactivity may mirror compounds with analogous frameworks (e.g., quinolinones). Comparative analyses reveal:

Scientific Research Applications

CID 78064185 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects, such as targeting specific molecular pathways involved in diseases. Additionally, in industry, the compound may be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 78064185 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications and side effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Comparative studies often focus on molecular weight, solubility, polarity, and bioactivity. For example:

- CID 10491405 (CAS 340736-76-7): Features a trifluoromethyl-oxadiazole core (C10H5F3N2O3, MW 258.15), high polarity, and CYP1A2 inhibitory activity .

- CID 2049887 (CAS 20358-06-9): Contains a fluorophenyl-thiazole scaffold (C7H5FN2S, MW 168.19), moderate BBB permeability, and solubility of 0.249 mg/ml .

Table 1: Key Physicochemical Parameters

Methodological Considerations for Comparative Studies

- Analytical Techniques: GC-MS and LC-ESI-MS enable precise quantification and structural differentiation of isomers (e.g., ginsenosides Rf and F11) via CID fragmentation patterns . Collision Energy Optimization: CID voltage and charge state significantly influence oligonucleotide fragmentation, a critical factor in MS-based structural analysis .

- Data Reproducibility : Supporting Information (SI) files must include raw spectra, synthetic protocols, and computational parameters to ensure transparency .

Biological Activity

CID 78064185 is a chemical compound cataloged in the PubChem database, recognized for its potential biological activities. It is characterized by its unique molecular structure, which allows it to interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for potential therapeutic applications and further research.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing insights into its mechanisms and potential applications. Key findings include:

- Enzyme Interaction : this compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways. This interaction can lead to various biological effects, including anti-inflammatory and antioxidant properties.

- Mechanism of Action : The compound's mechanism involves altering the function of proteins and signaling pathways. It may act as a competitive inhibitor or modulator, impacting cellular processes such as proliferation and apoptosis.

- Therapeutic Potential : Research indicates that this compound could have applications in treating diseases related to oxidative stress and inflammation, such as cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Modulation | Binds to specific enzymes, altering their activity | |

| Anti-inflammatory | Exhibits properties that reduce inflammation | |

| Antioxidant | Scavenges free radicals, protecting cells from damage |

Study 1: Anti-inflammatory Effects

In a controlled study, researchers investigated the anti-inflammatory effects of this compound on human cell lines. The compound was found to significantly reduce the production of pro-inflammatory cytokines when administered at specific concentrations. This suggests its potential use in treating inflammatory conditions.

Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could prevent neuronal cell death induced by oxidative stress, highlighting its potential for therapeutic use in diseases like Alzheimer's and Parkinson's.

This compound is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis process typically requires:

- Reagents : Organic solvents, catalysts.

- Conditions : Controlled temperature and pressure.

The optimization of these parameters is crucial for maximizing yield and purity during industrial production.

Table 2: Synthesis Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| Initial Reaction | Organic solvents | Ambient temperature |

| Purification | Chromatography | Varies |

| Final Product | Crystallization | Cooling |

Q & A

How to formulate focused research questions for studying CID 78064185?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., physicochemical properties, biological activity, or synthesis pathways of this compound). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate rigor . Avoid broad questions; instead, focus on measurable outcomes (e.g., "How does pH influence the stability of this compound in aqueous solutions?"). Test questions for clarity and specificity using peer feedback .

Q. What are key considerations in experimental design for this compound?

- Methodological Answer :

- Replication : Provide detailed protocols for synthesis, characterization, and testing to ensure reproducibility. Include instrument specifications (e.g., HPLC conditions, NMR parameters) and batch-specific data .

- Controls : Use negative/positive controls (e.g., solvents, known inhibitors) to validate assays.

- Bias Mitigation : Randomize sample processing and use blinding where applicable .

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer :

- Search Strategy : Use aggregated search tools to combine databases (e.g., PubMed, SciFinder, Reaxys) and filter results by relevance, publication date, and peer-reviewed status .

- Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample size, statistical analysis) and conflicts of interest. Prioritize primary literature over reviews .

- Synthesis : Organize findings into thematic categories (e.g., structural analogs, toxicity profiles) and identify contradictions .

Advanced Research Questions

Q. How to address contradictions in experimental data for this compound?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., spectroscopic data paired with computational modeling) .

- Error Analysis : Quantify uncertainties (e.g., instrument precision, human error) and report confidence intervals .

- Contextual Factors : Compare experimental conditions (e.g., temperature, solvent purity) across studies to isolate variables causing discrepancies .

Q. What methodological challenges arise in replicating studies on this compound?

- Methodological Answer :

- Material Variability : Document supplier details, lot numbers, and purity levels for reagents .

- Protocol Ambiguity : Publish step-by-step workflows in supplementary materials, including troubleshooting steps (e.g., crystallization failure modes) .

- Data Transparency : Share raw datasets (e.g., chromatograms, spectra) in repositories like Zenodo or Figshare to enable independent verification .

Q. How to optimize search strategies for uncovering understudied applications of this compound?

- Methodological Answer :

- Contextualized Search : Use Boolean operators (e.g., "this compound AND (catalysis OR drug delivery)") and leverage AI-driven text mining to identify emerging trends .

- Patent Analysis : Explore Derwent Innovation or Google Patents for industrial applications, filtering by jurisdiction and citation networks .

- Collaborative Curation : Engage domain experts via platforms like ResearchGate to validate hypotheses and refine search terms .

Data Management and Ethics

Q. What ethical guidelines apply to publishing data on this compound?

- Methodological Answer :

- Attribution : Cite all prior work rigorously, including negative results .

- Conflict Disclosure : Declare funding sources, institutional affiliations, and potential biases in the "Acknowledgments" section .

- Data Licensing : Adhere to Creative Commons (CC-BY-SA) or similar licenses when sharing datasets .

Q. How to design interdisciplinary studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.